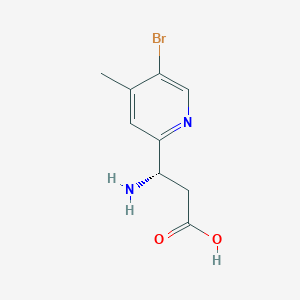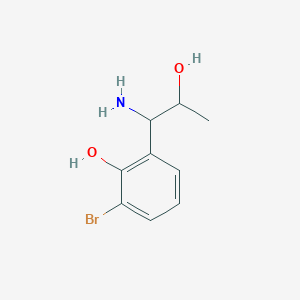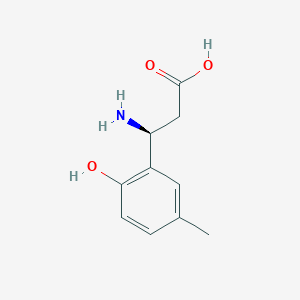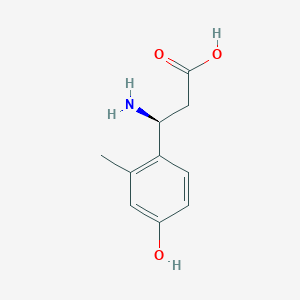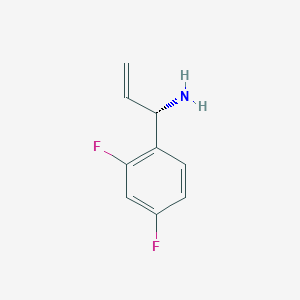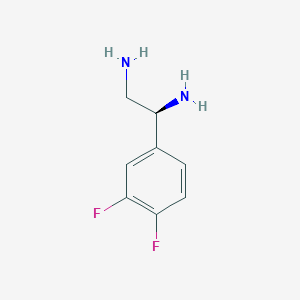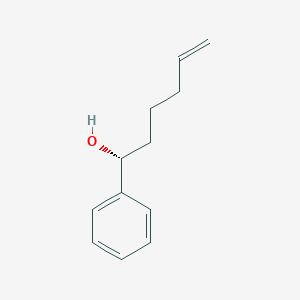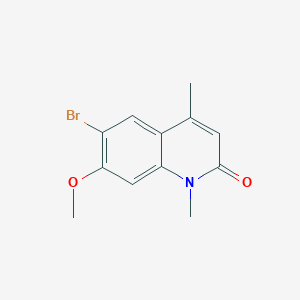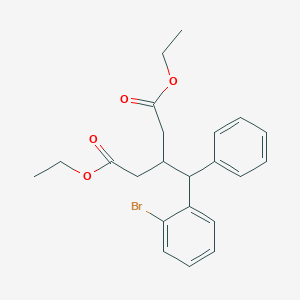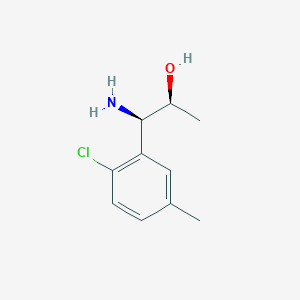
(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a secondary alcohol group, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2S) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.
Optimization: Reaction conditions are optimized for temperature, pressure, and time to maximize efficiency.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorinated aromatic ring or to convert the amino group to other functional groups.
Substitution: The chlorine atom on the aromatic ring can be substituted with other groups like hydroxyl, alkyl, or amino groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like hydroxide ions (OH-), alkyl halides, or amines
Major Products
Oxidation: Ketones
Reduction: Dechlorinated or modified amino compounds
Substitution: Substituted aromatic compounds
科学的研究の応用
(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
作用機序
The mechanism of action of (1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways: It can influence biochemical pathways related to signal transduction, metabolism, or gene expression, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- (1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL can be compared with other chiral amino alcohols and chlorinated aromatic compounds.
- Examples include (1R,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL and (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL.
Uniqueness
- The presence of both an amino group and a chlorinated aromatic ring in this compound makes it unique compared to other similar compounds.
- Its chiral nature adds to its specificity and potential for selective interactions in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
InChIキー |
AUZGPVSYVKNCBJ-XVKPBYJWSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)Cl)[C@H]([C@H](C)O)N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



